molecular formula C14H17N3O4 B15301115 2-(((tert-Butoxycarbonyl)amino)methyl)-1H-benzo[d]imidazole-6-carboxylic acid

2-(((tert-Butoxycarbonyl)amino)methyl)-1H-benzo[d]imidazole-6-carboxylic acid

Cat. No.: B15301115
M. Wt: 291.30 g/mol
InChI Key: XWRGQIPRGJGYLQ-UHFFFAOYSA-N
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Description

2-(((tert-Butoxycarbonyl)amino)methyl)-1H-benzo[d]imidazole-6-carboxylic acid is a complex organic compound that features a benzimidazole core structure. This compound is often used in organic synthesis and medicinal chemistry due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((tert-Butoxycarbonyl)amino)methyl)-1H-benzo[d]imidazole-6-carboxylic acid typically involves multiple steps. One common method includes the protection of the amino group using tert-butoxycarbonyl (Boc) protection. The reaction conditions often involve the use of di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(((tert-Butoxycarbonyl)amino)methyl)-1H-benzo[d]imidazole-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(((tert-Butoxycarbonyl)amino)methyl)-1H-benzo[d]imidazole-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(((tert-Butoxycarbonyl)amino)methyl)-1H-benzo[d]imidazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((tert-Butoxycarbonyl)amino)methyl)-1H-benzo[d]imidazole-6-carboxylic acid is unique due to its benzimidazole core, which imparts specific chemical and biological properties. This makes it distinct from other Boc-protected compounds that may not have the same range of applications or reactivity .

Properties

Molecular Formula

C14H17N3O4

Molecular Weight

291.30 g/mol

IUPAC Name

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C14H17N3O4/c1-14(2,3)21-13(20)15-7-11-16-9-5-4-8(12(18)19)6-10(9)17-11/h4-6H,7H2,1-3H3,(H,15,20)(H,16,17)(H,18,19)

InChI Key

XWRGQIPRGJGYLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC2=C(N1)C=C(C=C2)C(=O)O

Origin of Product

United States

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